molecular formula C6H4ClF2N B3043454 5-Chloro-2,3-difluoroaniline CAS No. 870606-45-4

5-Chloro-2,3-difluoroaniline

Cat. No.: B3043454
CAS No.: 870606-45-4
M. Wt: 163.55
InChI Key: FSECOXGMKLKTLE-UHFFFAOYSA-N
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Description

It features a benzene ring substituted with chlorine at position 5 and fluorine atoms at positions 2 and 2. This compound is a key intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling and nucleophilic substitution reactions .

Properties

IUPAC Name

5-chloro-2,3-difluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSECOXGMKLKTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Steps and Conditions

  • Fluorination : The precursor is treated with a mixture of cesium fluoride (CsF) and potassium fluoride (KF) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or sulfolane. Elevated temperatures (145–190°C) facilitate the displacement of chlorine or nitro groups by fluoride ions.
  • Nitro Reduction : The intermediate nitro compound is reduced using iron powder in hydrochloric acid (HCl) or catalytic hydrogenation (H₂/Pd-C) to yield the final amine.

Key Data :

  • Yield : ~90% (fluorination step)
  • Purity : >99% after recrystallization
  • Optimal Ratio : CsF:KF = 1:2.5 (mol/mol)

Advantages : High yields and scalability for industrial production.
Limitations : Requires stringent temperature control to avoid side reactions.

Reduction of 5-Chloro-2,3-difluoronitrobenzene

Direct reduction of a pre-fluorinated nitro precursor offers a streamlined route.

Synthesis of 5-Chloro-2,3-difluoronitrobenzene

  • Nitration : Chlorinated difluorobenzene derivatives undergo nitration using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to ensure regioselectivity.
  • Reduction : The nitro group is reduced via catalytic hydrogenation (H₂/Pd-C in ethanol) or chemically with iron/HCl.

Key Data :

  • Reduction Yield : 85–92%
  • Reaction Time : 4–6 hours (hydrogenation)

Advantages : Avoids hazardous fluorination agents.
Limitations : Nitration requires precise temperature control to prevent polynitration.

Direct Amination of 2,3-Difluoro-5-chlorobenzene

This method employs amination of a fully halogenated arene, though regioselectivity challenges persist.

Procedure

  • Substrate Preparation : 2,3-Difluoro-5-chlorobenzene is synthesized via decarboxylation of 5-chloro-2,3,6-trifluoroisophthalic acid.
  • Amination : The substrate reacts with aqueous ammonia (NH₃) under high-pressure conditions (200°C, 60 hours) in the presence of a copper catalyst.

Key Data :

  • Yield : ~50%
  • Byproducts : 3-Fluoro-5-chloroaniline (30%) and decomposition products (19%)

Advantages : Single-step amination.
Limitations : Low selectivity necessitates costly purification.

Multi-Step Synthesis via Diazotization and Sandmeyer Reaction

This approach leverages diazonium chemistry to introduce chlorine or fluorine.

Steps

  • Diazotization : 2,3-Difluoroaniline is treated with sodium nitrite (NaNO₂) in HCl at 0–5°C to form the diazonium salt.
  • Sandmeyer Reaction : The diazonium salt reacts with cuprous chloride (CuCl) to introduce chlorine at position 5, yielding 5-chloro-2,3-difluoroaniline.

Key Data :

  • Overall Yield : 75–80%
  • Reagent Ratio : NaNO₂:aniline = 1:1.1 (mol/mol)

Advantages : Precise control over chlorine placement.
Limitations : Multi-step process increases complexity.

Comparative Analysis of Methods

Method Starting Material Key Reagents/Conditions Yield Purity Scalability
Halogen Exchange 5-Chloro-2-nitro-3-fluorobenzene CsF/KF, DMSO, 145–190°C 90% >99% High
Nitro Reduction 5-Chloro-2,3-difluoronitrobenzene H₂/Pd-C, Fe/HCl 85–92% 98% Moderate
Direct Amination 2,3-Difluoro-5-chlorobenzene NH₃, Cu, 200°C 50% 70% Low
Sandmeyer Reaction 2,3-Difluoroaniline NaNO₂/HCl, CuCl 75–80% 95% High

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2,3-difluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Chloro-2,3-difluoroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it valuable in the development of new chemical entities .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. It may be used in the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, 5-Chloro-2,3-difluoroaniline is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate .

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-difluoroaniline depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific biological system and the nature of the target .

Comparison with Similar Compounds

Table 1: Key Properties of Chloro-Difluoroaniline Isomers

Compound Name CAS Number Molecular Formula Purity (%) Key Applications/Notes Reference
5-Chloro-2,3-difluoroaniline Not provided C₆H₃ClF₂NH₂ N/A Intermediate for pharmaceuticals
4-Chloro-2,3-difluoroaniline 878285-12-2 C₆H₃ClF₂NH₂ 97 Agrochemical synthesis
5-Chloro-2,4-difluoroaniline 348-65-2 C₆H₃ClF₂NH₂ 98 Diuretic precursor (e.g., chlorothiazide)
3,5-Difluoroaniline 372-39-4 C₆H₄F₂NH₂ N/A Building block for fluorinated polymers

Structural Insights :

  • Substituent Position Effects : The 2,3-difluoro substitution in 5-Chloro-2,3-difluoroaniline creates a steric and electronic environment distinct from its 2,4-isomer. For example, 5-Chloro-2,4-difluoroaniline is a precursor to chlorothiazide, a diuretic, due to its optimized hydrogen-bonding capacity with sulfonamide groups .
  • Electronic Effects : Fluorine atoms at positions 2 and 3 increase the ring's electron deficiency compared to 3,5-difluoroaniline, making 5-Chloro-2,3-difluoroaniline more reactive toward electrophilic aromatic substitution .

Comparison with Fluoro-Nitroaniline Derivatives

highlights the impact of substituent positions in fluoroaniline isomers. For instance:

  • 5-Nitro-2-fluoroaniline vs. 2-Nitro-5-fluoroaniline : These isomers exhibit distinct spectroscopic properties and molecular docking behaviors due to differences in dipole moments and hydrogen-bonding patterns. The nitro group's position alters electron density, affecting binding affinity to biological targets like enzymes .
  • Relevance to 5-Chloro-2,3-difluoroaniline : While chlorine and nitro groups differ in electronic effects, the positional sensitivity observed in fluoro-nitroanilines underscores the importance of substituent arrangement in designing bioactive compounds .

Comparison with Sulfonamide and Benzimidazole Derivatives

  • 5-Chloro-2,4-disulphamylaniline (): This compound, a diuretic precursor, demonstrates how sulfonamide groups enhance water solubility and renal carbonic anhydrase inhibition.
  • Benzimidazole Derivatives (): Compounds like NCDOB incorporate chloro-difluoro-benzimidazole moieties for enzyme inhibition. The rigidity of the benzimidazole core contrasts with the planar aniline structure, affecting target selectivity .

Physicochemical Properties

  • Crystal Packing: While direct data for 5-Chloro-2,3-difluoroaniline is lacking, notes that chloro- and fluoro-substituted benzofurans form hydrogen-bonded chains (C–H⋯O) and π-π interactions. Similar intermolecular forces likely govern the crystallization behavior of 5-Chloro-2,3-difluoroaniline .
  • Solubility: The electron-withdrawing chloro and fluoro groups reduce solubility in polar solvents compared to non-halogenated anilines, necessitating the use of DMF or DMSO in reactions .

Biological Activity

5-Chloro-2,3-difluoroaniline (C6H4ClF2N) is a halogenated aniline compound that has garnered attention for its diverse biological activities. This article presents a detailed examination of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

5-Chloro-2,3-difluoroaniline features a benzene ring substituted with chlorine and two fluorine atoms at the 2 and 3 positions. Its molecular weight is approximately 164.54 g/mol. The presence of halogens significantly influences its lipophilicity and biological interactions, making it a valuable compound in medicinal chemistry.

The biological activity of 5-Chloro-2,3-difluoroaniline primarily involves its ability to interact with various molecular targets, including enzymes and receptors. This binding alters the activity of these targets, leading to therapeutic effects. Notably, this compound has shown potential as an enzyme inhibitor and receptor modulator , which are critical roles in drug discovery aimed at treating various diseases such as cancer and infectious diseases .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the substitution pattern of halogens on the aniline ring significantly affects the compound's biological activity. The following table summarizes key findings related to the SAR of 5-Chloro-2,3-difluoroaniline:

Compound NameKey Structural FeaturesBiological Activity
5-Chloro-2,3-difluoroanilineChlorine at position 5; fluorines at positions 2 and 3Strong antimicrobial activity
5-Bromo-2,3-difluoroanilineBromine instead of chlorineAltered reactivity; varied biological effects
3,5-Dichloro-2,4-difluoroanilineMore halogen substitutionsIncreased potency against certain pathogens

Antimicrobial Properties

Research indicates that 5-Chloro-2,3-difluoroaniline exhibits significant antimicrobial activity against various pathogens. For instance, it has demonstrated efficacy against Gram-negative bacteria such as Echerichia coli and Gram-positive strains like Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis and function .

Anti-nociceptive Effects

In a study involving neuropathic pain models in male Sprague-Dawley rats, derivatives of this compound showed promising anti-nociceptive effects. These compounds increased the mechanical withdrawal threshold in response to pain stimuli, indicating their potential application in pain management therapies .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various substituted anilines, including 5-Chloro-2,3-difluoroaniline. Results confirmed its effectiveness against Echerichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) demonstrating its potential as a lead compound for antibiotic development .
  • Pain Management Research : In preclinical trials focusing on neuropathic pain, compounds derived from 5-Chloro-2,3-difluoroaniline were shown to selectively inhibit P2X3 receptors. This selectivity is crucial for developing treatments with fewer side effects compared to existing options .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-2,3-difluoroaniline, and how do reaction conditions influence yield?

  • Synthesis Methods :

  • Halogenation-Fluorination Sequence : Starting from aniline derivatives, sequential chlorination and fluorination using reagents like Cl₂ (g) and HF/amine complexes. Temperature control (0–5°C) minimizes side reactions .
  • Catalytic Amination : Substitution of nitro groups in fluorinated chlorobenzene derivatives with NH₃ under Pd/C catalysis (H₂ atmosphere, 80°C) .
    • Key Factors :
  • Solvent polarity (DMF vs. ethanol) affects reaction kinetics.
  • Base selection (K₂CO₃ vs. NaH) influences deprotonation efficiency during fluorination .
    • Yield Optimization : Pilot studies report ~65% yield using Pd/C catalysis, with impurities managed via column chromatography (silica gel, hexane/ethyl acetate) .

Q. How can spectroscopic techniques (NMR, IR) differentiate 5-Chloro-2,3-difluoroaniline from its structural isomers?

  • ¹⁹F NMR : Distinct chemical shifts for ortho-fluorine (δ −112 to −115 ppm) vs. meta-fluorine (δ −125 ppm) due to electron-withdrawing Cl effects .
  • IR Spectroscopy : NH₂ stretching (~3450 cm⁻¹) and C-F vibrations (1220–1150 cm⁻¹) confirm functional groups. Absence of NO₂ peaks (1520 cm⁻¹) rules out nitro intermediates .
  • Comparative Analysis : X-ray crystallography (if crystalline) resolves positional ambiguity of substituents .

Q. What safety protocols are critical for handling 5-Chloro-2,3-difluoroaniline in laboratory settings?

  • PPE Requirements : Nitrile gloves, lab coat, and fume hood use (TLV-TWA: 0.1 mg/m³ for aniline derivatives) .
  • Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as halogenated waste .
  • Storage : Airtight containers under nitrogen, away from oxidizers (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How do substituent positions (Cl, F) affect the electronic properties and reactivity of 5-Chloro-2,3-difluoroaniline?

  • Hammett Analysis :

  • σₚ values: Cl (−0.23), F (+0.06) predict electron-withdrawing effects at C-2/C-3, enhancing electrophilic substitution at C-5 .
    • DFT Calculations :
  • LUMO maps show higher electron density at the NH₂ group, favoring nucleophilic attacks (e.g., acylation) .
    • Reactivity Trends : Fluorine’s ortho-directing effect competes with Cl’s meta-directing influence, complicating regioselectivity in cross-coupling reactions .

Q. What methodologies resolve contradictions in reported reaction outcomes for 5-Chloro-2,3-difluoroaniline derivatives?

  • Case Study : Discrepancies in Suzuki-Miyaura coupling yields (40–75%) arise from:

  • Catalyst Loading : 2 mol% Pd(PPh₃)₄ vs. 5 mol% Pd(OAc)₂ alters transmetalation efficiency .
  • Base Sensitivity : K₃PO₄ outperforms Na₂CO₃ in polar aprotic solvents (e.g., DMF) due to better solubility .
    • Resolution Strategy :
  • Design of Experiments (DoE) to optimize variables (temperature, solvent, catalyst).
  • LC-MS monitoring identifies intermediates, clarifying mechanistic pathways .

Q. How can computational modeling predict the environmental persistence of 5-Chloro-2,3-difluoroaniline?

  • QSPR Models :

  • LogP (2.1) and Bioconcentration Factor (BCF = 120) suggest moderate bioaccumulation risk .
    • Degradation Pathways :
  • Photolysis t₁/₂: 48 hours under UV light (λ = 254 nm) generates 5-chloro-2-fluoroaniline as a stable byproduct .
    • Ecotoxicity :
  • Daphnia magna EC₅₀ = 2.8 mg/L (72h), indicating acute aquatic toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
5-Chloro-2,3-difluoroaniline

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